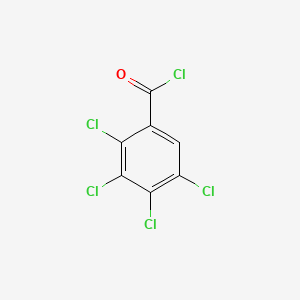

2,3,4,5-Tetrachlorobenzoyl chloride

描述

Historical Context and Evolution of Acyl Halide Chemistry in Complex Molecule Synthesis

Acyl halides, and particularly acyl chlorides, are a cornerstone of organic chemistry, prized for their high reactivity as acylating agents. teachy.aiwikipedia.org Their journey began with the need to create derivatives of carboxylic acids, which are often less reactive. orgoreview.com The substitution of a hydroxyl group (-OH) from a carboxylic acid with a halogen atom creates a highly reactive electrophilic carbonyl carbon, primed for nucleophilic attack. teachy.aiorgoreview.com This fundamental transformation allows for the synthesis of a wide array of other functional groups and complex structures. libretexts.orgopenstax.org

Historically, the development of reagents like thionyl chloride (SOCl₂), phosgene (B1210022), and phosphorus halides enabled the reliable preparation of acyl halides from their parent carboxylic acids. wikipedia.org This breakthrough was pivotal, unlocking key reactions such as the Friedel-Crafts acylation, which became a standard method for forming carbon-carbon bonds with aromatic rings. teachy.ai The high reactivity of acyl halides makes them indispensable intermediates in the synthesis of esters, amides, and acid anhydrides, often under mild conditions. openstax.orglibretexts.org This versatility established acyl halides as essential tools for constructing the backbones of intricate molecules, from pharmaceuticals to polymers. teachy.aiteachy.ai For instance, the polymerization of adipoyl chloride, a molecule with two acyl chloride groups, is fundamental to the industrial production of nylon. wikipedia.org

Significance of Halogenated Benzoyl Chlorides in Contemporary Chemical Research

The introduction of halogen atoms onto the aromatic ring of benzoyl chloride significantly modifies its chemical properties and opens new avenues for research. Halogens act as powerful electron-withdrawing groups, which can enhance the electrophilicity of the carbonyl carbon, thereby increasing its reactivity toward nucleophiles. researchgate.net Furthermore, the number, type, and position of halogen atoms on the benzene (B151609) ring provide a mechanism to fine-tune the steric and electronic nature of the molecule. acs.org

In modern chemical research, halogenated aromatic compounds are of immense interest. The carbon-halogen bond can serve as a "handle" for further functionalization through cross-coupling reactions, providing access to complex molecular architectures. nih.gov Polychlorinated compounds, in particular, have been investigated for their unique properties, including thermal stability and utility as plasticizers and fire retardants. nih.govnih.gov

The strategic placement of chlorine atoms, as seen in 2,3,4,5-tetrachlorobenzoyl chloride, can impart specific conformational constraints and electronic properties. This can be exploited in medicinal chemistry, where halogen bonding—an interaction where the halogen acts as a Lewis acid—is increasingly recognized as a tool to enhance drug-receptor binding affinity and specificity. acs.orgacs.org Therefore, halogenated benzoyl chlorides are not just reactive intermediates but are also precursors to materials and bioactive molecules with precisely engineered properties. nih.gov

Academic Research Trajectories for this compound

While specific academic research focusing exclusively on this compound is limited, its potential research trajectories can be inferred from studies on analogous polychlorinated and polyfluorinated benzoyl chlorides. The synthesis of its fluorinated counterpart, 2,3,4,5-tetrafluorobenzoyl chloride, is well-documented and highlights its role as an important intermediate for pharmaceuticals and other chemical products. researchgate.netasianpubs.orggoogle.comgoogle.com This compound is used to prepare derivatives for applications such as antiviral treatments and agricultural chemicals. sigmaaldrich.com

Based on this, the research pathways for this compound would likely involve its use as a building block in:

Agrochemicals: The polychlorinated phenyl moiety is a common feature in many pesticides and herbicides. The specific substitution pattern of this compound could lead to the discovery of new active ingredients.

Materials Science: Polychlorinated aromatic compounds are known for their thermal stability. nih.gov This reagent could be used to synthesize specialty polymers or materials with high fire resistance or specific dielectric properties.

Pharmaceutical Synthesis: The highly substituted chlorinated ring could serve as a scaffold for new drug candidates. The steric hindrance and electronic effects of the four chlorine atoms could influence the compound's interaction with biological targets. Research into a related compound, 2,3,4,5-tetramethoxybenzoyl chloride, although ultimately showing it was misidentified as a natural product, demonstrates the interest in such highly substituted benzoyl derivatives in the context of bioactive compounds. acs.org

The synthesis of this compound would typically proceed from its corresponding carboxylic acid, 2,3,4,5-tetrachlorobenzoic acid, using standard chlorinating agents like thionyl chloride or oxalyl chloride. openstax.org The reactivity of the acyl chloride group would allow it to readily undergo reactions with alcohols, amines, and other nucleophiles to generate a library of derivatives for further study. libretexts.orglibretexts.org

Data Tables

Table 1: Physical and Chemical Properties of this compound (Note: Data is compiled from available chemical databases. Experimental verification may be required.)

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₇HCl₅O | nih.govcymitquimica.com |

| Molecular Weight | 278.3 g/mol | nih.gov |

| CAS Number | 42221-52-3 | nih.govechemi.com |

| Canonical SMILES | C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)Cl | nih.gov |

| Physical State | Solid | cymitquimica.com |

Structure

3D Structure

属性

IUPAC Name |

2,3,4,5-tetrachlorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HCl5O/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IROWIXYGGPOJFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HCl5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00420183 | |

| Record name | 2,3,4,5-Tetrachlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42221-52-3 | |

| Record name | 2,3,4,5-Tetrachlorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42221-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5-Tetrachlorobenzoylchloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042221523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,5-Tetrachlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5-tetrachlorobenzoylchloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,5-tetrachlorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3,4,5 Tetrachlorobenzoyl Chloride

Traditional Chlorination Routes for Carboxylic Acids

The conversion of carboxylic acids to their corresponding acyl chlorides is a fundamental transformation in organic synthesis. Historically, this has been achieved using strong chlorinating agents.

Reactions utilizing Phosphorus Chlorides (PCl₃, PCl₅, POCl₃) and Thionyl Chloride (SOCl₂) as Chlorinating Agents

Phosphorus-based reagents and thionyl chloride have long been the workhorses for the synthesis of acyl chlorides. Phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) react with carboxylic acids to produce the desired acyl chloride. wikipedia.orgbyjus.com For instance, PCl₃ reacts with three equivalents of a carboxylic acid to yield three equivalents of the acyl chloride and one equivalent of phosphorous acid (H₃PO₃). byjus.comresearchgate.net Similarly, PCl₅ reacts on a 1:1 basis to give the acyl chloride, phosphorus oxychloride (POCl₃), and hydrogen chloride (HCl). doubtnut.com

Thionyl chloride (SOCl₂) is another widely used reagent for this transformation. masterorganicchemistry.comchemtube3d.com The reaction of a carboxylic acid with thionyl chloride produces the acyl chloride, along with gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). researchgate.netlibretexts.org This is often advantageous as the gaseous nature of the byproducts simplifies purification of the desired acyl chloride. chemtube3d.com These reactions are typically carried out in the absence of water. researchgate.netyoutube.com

The general reactions are as follows:

3 RCOOH + PCl₃ → 3 RCOCl + H₃PO₃

RCOOH + PCl₅ → RCOCl + POCl₃ + HCl

RCOOH + SOCl₂ → RCOCl + SO₂ + HCl

Environmental and Methodological Considerations of Traditional Reagents

While effective, the use of traditional chlorinating agents like phosphorus chlorides and thionyl chloride is not without its drawbacks. A significant concern is the generation of stoichiometric amounts of inorganic byproducts. asianpubs.org For example, the use of PCl₃ results in the formation of phosphorous acid, which can be difficult to remove from the reaction mixture and presents a waste disposal challenge. researchgate.net Similarly, reactions with PCl₅ produce phosphorus oxychloride, another corrosive and hazardous compound.

From an environmental perspective, the release of acidic gases such as HCl and SO₂ from thionyl chloride reactions requires careful handling and scrubbing to prevent atmospheric pollution. researchgate.net These reagents are also highly reactive and corrosive, necessitating specialized equipment and handling procedures. wikipedia.orgwikipedia.org The reactions are often vigorous and exothermic, posing safety risks if not properly controlled. wikipedia.org

Phosgene-Based Synthesis and its Evolution

Phosgene (B1210022) and its derivatives offer an alternative and often more efficient route to acyl chlorides, though they come with their own set of challenges.

Phosgene (COCl₂) mediated Acyl Chlorination: Historical Efficacy and Associated Hazards

Phosgene (COCl₂), a colorless, highly toxic gas, is a potent chlorinating agent used in various industrial applications, including the synthesis of acyl chlorides. army.milnewdrugapprovals.org It reacts with carboxylic acids to produce the acyl chloride, carbon dioxide, and hydrogen chloride. newdrugapprovals.org The primary advantage of using phosgene is the formation of only gaseous byproducts, leading to high purity of the resulting acyl chloride. asianpubs.org

However, the extreme toxicity of phosgene is a major deterrent to its widespread use in laboratory and even many industrial settings. army.milcompur.com Its use as a chemical warfare agent in World War I underscores its hazardous nature. army.milnewdrugapprovals.org Exposure can cause severe respiratory damage, and its insidious nature lies in the potential for a symptom-free period before the onset of life-threatening pulmonary edema. army.milcompur.com Due to these significant safety concerns, phosgene is often produced and consumed within the same plant under stringent containment measures. newdrugapprovals.org

Triphosgene (B27547) [Bis(trichloromethyl)carbonate, BTC] as a Phosgene Surrogate

To mitigate the extreme hazards associated with gaseous phosgene, solid and less volatile substitutes have been developed. Triphosgene, with the chemical name bis(trichloromethyl) carbonate (BTC), has emerged as a safer and more convenient alternative. researchgate.netwikipedia.org This stable, crystalline solid is easier to handle, transport, and store than phosgene. researchgate.net

Triphosgene is not used directly but rather decomposes in situ to generate three molecules of phosgene. wikipedia.org This controlled release allows for the desired chemical transformation while minimizing the risks associated with handling large quantities of gaseous phosgene.

Catalytic Activity and Reaction Conditions for Triphosgene-mediated Synthesis

The synthesis of 2,3,4,5-tetrachlorobenzoyl chloride from 2,3,4,5-tetrachlorobenzoic acid can be effectively achieved using triphosgene. google.com The reaction is typically carried out in an inert solvent, such as dichloroethane, in the presence of a catalytic amount of a tertiary amine like triethylamine (B128534). google.com

A typical procedure involves adding a solution of triphosgene in dichloroethane dropwise to a mixture of 2,3,4,5-tetrachlorobenzoic acid and triethylamine in the same solvent. google.com The reaction mixture is then heated to reflux for several hours to ensure complete conversion. google.com After the reaction is complete, the solvent is removed, and the final product, this compound, is isolated by vacuum distillation. google.com The use of a catalyst is crucial for the reaction to proceed efficiently. Studies on the synthesis of a similar compound, 2,3,4,5-tetrafluorobenzoyl chloride, have shown that catalysts like N,N-dimethylformamide (DMF) can provide high yields under relatively mild conditions. asianpubs.orgresearchgate.net For instance, a yield of 95 mol% was achieved using 5 mol% of DMF as a catalyst at 353 K (80°C) for 4 hours. asianpubs.orgresearchgate.net

| Reactant | Reagent | Catalyst | Solvent | Reaction Time | Yield |

| 2,3,4,5-Tetrachlorobenzoic Acid | Triphosgene | Triethylamine | Dichloroethane | 5-8 hours (reflux) | High |

| 2,3,4,5-Tetrafluorobenzoic Acid | Triphosgene | DMF | 1,2-Dichloroethane (B1671644) | 4 hours at 353 K | 95 mol% |

Table 1: Reaction Conditions for Acyl Chloride Synthesis using Triphosgene.

The data presented in the table illustrates the effectiveness of triphosgene as a phosgene surrogate for the synthesis of halogenated benzoyl chlorides. The choice of catalyst and solvent can be optimized to achieve high yields and reaction efficiency.

Yield Optimization and Solvent Effects (e.g., 1,2-dichloroethane, chlorobenzene)

The choice of solvent plays a critical role in optimizing the yield of this compound. Solvents such as 1,2-dichloroethane and chlorobenzene (B131634) have been found to be particularly effective in the chlorination of the corresponding carboxylic acid. asianpubs.org The solubility of the reactants and the polarity of the solvent are significant factors that contribute to higher yields. asianpubs.org

In one synthetic approach, 2,3,4,5-tetrachlorobenzoic acid is reacted with bis(trichloromethyl)carbonate (triphosgene) in 1,2-dichloroethane. This process, conducted under reflux conditions for 5 to 8 hours, has been reported to produce this compound with a purity of 99.3% and a yield of 85.6%. google.com The mass of 1,2-dichloroethane used is typically 100 to 300 times the mass of the 2,3,4,5-tetrachlorobenzoic acid. google.com

A study on the synthesis of 2,3,4,5-tetrafluorobenzoyl chloride using triphosgene highlighted the influence of different solvents on the reaction yield. It was observed that chlorobenzene and 1,2-dichloroethane were superior solvents for this transformation when N,N-dimethylformamide (DMF) was used as a catalyst. asianpubs.org The good solubility and higher polarity of these solvents were credited for the improved yields. asianpubs.org For instance, a yield of 95 mol% was achieved when the reaction was carried out in 1,2-dichloroethane at 353 K for 4 hours. researchgate.net

The following table summarizes the effect of different solvents on the yield of a similar reaction, the synthesis of 2,3,4,5-tetrafluorobenzoyl chloride, which provides insights into solvent effects for related acyl chloride syntheses.

| Solvent | Reaction Temperature (K) | Yield (%) |

| 1,2-Dichloroethane | 353 | 95.1 |

| Chlorobenzene | 373 | 96.2 |

| Toluene (B28343) | 373 | 85.3 |

| Dichloromethane | 313 | 75.4 |

| Data adapted from a study on the synthesis of 2,3,4,5-tetrafluorobenzoyl chloride. asianpubs.org |

Role of N,N-Dimethylformamide (DMF) as a Catalyst

N,N-Dimethylformamide (DMF) is a commonly employed catalyst in the synthesis of acyl chlorides from carboxylic acids using chlorinating agents like thionyl chloride or triphosgene. nih.govprepchem.com Its catalytic activity stems from the formation of a Vilsmeier reagent, an imidoyl chloride, upon reaction with the chlorinating agent. asianpubs.orgnih.gov This Vilsmeier salt is the actual reactive species that chlorinates the carboxylic acid to furnish the corresponding acyl chloride. asianpubs.org

In the synthesis of 2,3,4,5-tetrafluorobenzoyl chloride with triphosgene, DMF was found to be an effective catalyst. asianpubs.org The catalytic amount of DMF influences the reaction yield, with an optimal concentration leading to higher product formation. For example, using 5 mol% of DMF as a catalyst in the reaction of 2,3,4,5-tetrafluorobenzoic acid with triphosgene in 1,2-dichloroethane resulted in a 95.1 mol% yield of the corresponding acyl chloride. asianpubs.org

The table below illustrates the effect of the amount of DMF catalyst on the conversion and yield in the synthesis of 2,3,4,5-tetrafluorobenzoyl chloride.

| Catalyst Amount (mol % of acid) | Conversion of Acid (%) | Yield of Acyl Chloride (%) |

| 3 | 87.1 | 85.1 |

| 5 | 98.3 | 95.1 |

| 7 | 95.3 | 88.3 |

| 10 | 91.7 | 85.5 |

| Data adapted from a study on the synthesis of 2,3,4,5-tetrafluorobenzoyl chloride. asianpubs.org |

Stoichiometric Advantages of Triphosgene in Chloroformylations, Carbonylations, Chlorinations, and Dehydrations

Triphosgene, or bis(trichloromethyl)carbonate, serves as a safer and more convenient substitute for the highly toxic and gaseous phosgene. researchgate.netresearchgate.net It is a stable, crystalline solid that can be accurately weighed and handled with greater ease. researchgate.netresearchgate.net A significant advantage of triphosgene is that stoichiometric amounts are often sufficient for various chemical transformations, including chloroformylations, carbonylations, chlorinations, and dehydrations, which typically proceed with good to very good yields. researchgate.netresearchgate.net

In the context of preparing acyl chlorides, triphosgene offers a reliable method. For instance, the synthesis of 2,3,4,5-tetrafluorobenzoyl chloride was successfully achieved with a molar ratio of triphosgene to acid of 0.37:1.00, leading to a high yield of 95 mol%. researchgate.net This highlights the efficiency of triphosgene in these chlorination reactions. The use of triphosgene has been reported in various laboratory and industrial applications, underscoring its versatility and practicality as a reagent. nih.gov

Multi-Step Synthesis from Precursor Aromatic Compounds

Synthesis from 3,4,5,6-Tetrafluorophthalic Acid Derivatives

An alternative route to halogenated benzoyl chlorides involves a multi-step synthesis starting from precursor aromatic compounds like 3,4,5,6-tetrafluorophthalic acid. google.com This pathway typically involves a decarboxylation step followed by an acyl chlorination.

The decarboxylation of 3,4,5,6-tetrafluorophthalic acid to produce 2,3,4,5-tetrafluorobenzoic acid can be carried out in an aromatic hydrocarbon solvent in the presence of a catalytic amount of an organic tertiary amine. google.com The reaction is generally performed at elevated temperatures, in the range of 120-160 °C, for a duration of 10 to 30 hours. google.com The progress of the reaction is monitored until the concentration of the starting material, 3,4,5,6-tetrafluorophthalic acid, is less than 1%. google.com Aromatic hydrocarbons such as toluene, xylene, and chlorobenzene can be used as solvents for this reaction. google.com After the reaction is complete, the mixture is cooled, and the solid 2,3,4,5-tetrafluorobenzoic acid is isolated by filtration. google.com The filtrate containing the solvent and catalyst can potentially be recycled for subsequent batches. google.com Studies on the decarboxylation of tetrafluorophthalic acid have also explored the use of ammonia (B1221849) in high-temperature liquid water as a catalytic system. wpunj.edu

The 2,3,4,5-tetrafluorobenzoic acid obtained from the decarboxylation step is then converted to the corresponding acyl chloride. google.com This is achieved by reacting the carboxylic acid with an acyl chlorination reagent in the presence of an organic amide catalyst. google.com The reaction can be carried out with or without an additional solvent. google.com When a solvent is used, options include chloroform, ethylene (B1197577) dichloride, toluene, xylene, and chlorobenzene. google.com The reaction is heated, typically between 50 °C and the reflux temperature of the solvent, for 3 to 15 hours until the conversion of the carboxylic acid is nearly complete (less than 0.5% remaining). google.com Following the reaction, low-boiling substances are removed by evaporation, and the final product, 2,3,4,5-tetrafluorobenzoyl chloride, is purified by vacuum rectification. google.com

Preparation from 3,4,5,6-Tetrafluorophthalic Anhydride (B1165640) through Imidization, Fluorination, Hydrolysis, Decarboxylation, and Acyl Chlorination

Alternative and Emerging Synthetic Strategies for Chlorinated Benzoyl Chlorides

Beyond the multi-step synthesis from phthalic anhydride derivatives, other methods exist for preparing chlorinated benzoyl chlorides.

One significant alternative is the direct chlorination of substituted benzaldehydes . This process involves bubbling chlorine gas through the corresponding benzaldehyde, often in the presence of a radical initiator such as 2,2′-azobis(2,4-dimethylvaleronitrile). google.com This method provides a more direct route to the acyl chloride, bypassing the need to first prepare the carboxylic acid.

Another strategy is the electrophilic chlorination of benzoyl chloride itself. This method can be used to introduce additional chlorine atoms onto the aromatic ring of benzoyl chloride. The reaction is typically carried out using a Lewis acid catalyst system, such as ferric chloride-iodine, to direct the chlorination to specific positions on the ring. google.com

Emerging strategies focus on developing safer and more atom-efficient processes. The use of triphosgene as a phosgene substitute is a key development, as it is a stable solid that is easier and safer to handle than gaseous phosgene while providing high yields of the desired acyl chloride. asianpubs.orgresearchgate.net Research into novel catalysts and reaction conditions continues to improve the synthesis of these valuable chemical intermediates. organic-chemistry.org For instance, visible-light photocatalysis with N-chlorosuccinimide as the chlorine source represents a modern approach for benzylic C-H bond chlorination, which can be a step in some synthetic routes. organic-chemistry.org

Chemical Reactivity and Reaction Mechanisms of 2,3,4,5 Tetrachlorobenzoyl Chloride

Electrophilic Acylation Reactions

2,3,4,5-Tetrachlorobenzoyl chloride is a potent reagent for electrophilic acylation reactions, most notably the Friedel-Crafts acylation. In these reactions, it serves as the source of an acylium ion, which then attacks an electron-rich aromatic ring.

The fundamental mechanism governing the reactivity of this compound in these reactions is nucleophilic acyl substitution. This process typically proceeds through a two-step addition-elimination mechanism.

Nucleophilic Attack: A nucleophile (such as an electron-rich aromatic ring in a Friedel-Crafts reaction) attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate, where the carbon-oxygen double bond is broken, and the oxygen atom carries a negative charge.

Elimination of the Leaving Group: The tetrahedral intermediate is transient. The carbon-oxygen double bond reforms, and in the process, the chloride ion is expelled as a leaving group. The stability of the chloride anion makes it an excellent leaving group, thus driving the reaction forward.

The rate of this reaction is significantly influenced by the electronic properties of the benzoyl chloride. The four chlorine atoms on the benzene (B151609) ring of this compound exert a strong negative inductive effect (-I), withdrawing electron density from the carbonyl carbon. This effect greatly enhances the carbon's electrophilicity, making it more susceptible to nucleophilic attack compared to unsubstituted benzoyl chloride.

When this compound is used as the acylating agent in a Friedel-Crafts reaction, the substrate is typically an electron-rich aromatic compound. The reaction is generally catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The Lewis acid coordinates to the carbonyl oxygen, further polarizing the carbon-oxygen bond and generating a highly reactive acylium ion (C₇HCl₄O⁺).

However, the reactivity of the aromatic substrate is a critical factor. Friedel-Crafts acylations are generally unsuccessful on aromatic rings that are substituted with strongly electron-withdrawing groups (e.g., nitro, sulfonyl) as these groups deactivate the ring towards electrophilic attack. Conversely, electron-donating groups (e.g., alkyl, alkoxy) activate the ring and facilitate the reaction.

A specific application of this compound is in the synthesis of asymmetric, halogenated benzophenones. For instance, it can be reacted with other halogenated aromatic compounds in a Friedel-Crafts acylation to produce complex benzophenone (B1666685) derivatives. acs.org In a documented procedure, this compound was reacted with 1,3-dichlorobenzene (B1664543) in the presence of a metal-doped montmorillonite (B579905) catalyst. acs.org

Table 1: Example of Friedel-Crafts Acylation with this compound

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Product | Reference |

| This compound | 1,3-Dichlorobenzene | Metal-doped montmorillonite | 1,3-Dichlorobenzene | 172 °C (reflux) | 2,3,4,5,2',4'-Hexachlorobenzophenone | acs.org |

Cross-Coupling Reactions Involving the Acid Chloride Moiety

The acid chloride functionality of this compound allows it to participate in various palladium-catalyzed cross-coupling reactions. These reactions often proceed via a decarbonylative pathway, where the carbonyl group (CO) is eliminated, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the position of the former acyl chloride.

A prominent example is the decarbonylative Suzuki-Miyaura cross-coupling, which couples aroyl chlorides with boronic acids to form biaryls. acs.org The catalytic cycle for such a reaction generally involves:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the acyl-chloride bond to form an acyl-palladium(II) complex.

Decarbonylation: This complex then undergoes decarbonylation, eliminating a molecule of carbon monoxide and forming an aryl-palladium(II) complex.

Transmetalation: The aryl-palladium(II) complex reacts with the boronic acid in the presence of a base. The organic group from the boronic acid is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the biaryl product and regenerating the palladium(0) catalyst.

Similarly, this compound can theoretically undergo decarbonylative Sonogashira coupling with terminal alkynes. The acyl Sonogashira reaction is a well-established method for synthesizing alkynyl ketones (ynones). mdpi.commdpi.com However, under conditions that favor decarbonylation, the reaction would instead produce a tetrachlorophenyl-alkyne conjugate. The general mechanism for a non-decarbonylative acyl Sonogashira coupling involves a palladium cycle and a copper cycle, where a copper(I) acetylide is the key nucleophile that attacks the palladium-activated acyl chloride. libretexts.orgwikipedia.org

These decarbonylative couplings are powerful tools for converting readily available carboxylic acids (via their acid chlorides) into a diverse array of functionalized aromatic compounds. acs.orgnih.gov

Derivatization Reactions

The high reactivity of the acyl chloride group makes this compound a versatile starting material for the synthesis of various derivatives, including esters, amides, and heterocyclic compounds.

This compound reacts readily with nucleophiles like alcohols, amines, and thiols to form the corresponding esters, amides, and thioesters. These reactions are typically rapid and proceed via the nucleophilic acyl substitution mechanism described earlier.

Esterification: Reaction with an alcohol (R'-OH) yields a 2,3,4,5-tetrachlorobenzoate ester. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct.

Amidation: Reaction with ammonia (B1221849), a primary amine (R'-NH₂), or a secondary amine (R'₂NH) produces a primary, secondary, or tertiary 2,3,4,5-tetrachlorobenzamide, respectively. Typically, two equivalents of the amine are used, with the second equivalent acting as a base.

Thioesterification: Reaction with a thiol (R'-SH) in the presence of a base yields a 2,3,4,5-tetrachlorobenzoyl thioester.

The strong electron-withdrawing nature of the tetrachlorinated ring enhances the reactivity of the acyl chloride, often allowing these reactions to proceed under mild conditions with high yields. libretexts.orgchemistrysteps.com

Table 2: Examples of Derivatization Reactions

| Reactant | Nucleophile | Product Type | Example Product Name | Reference |

| This compound | Ammonia | Primary Amide | 2,3,4,5-Tetrachlorobenzamide | google.com |

| This compound | Aniline | Secondary Amide | N-Phenyl-2,3,4,5-tetrachlorobenzamide | justia.com |

| This compound | Ethanol | Ester | Ethyl 2,3,4,5-tetrachlorobenzoate | sarex.com |

This compound serves as a key building block in the synthesis of various heterocyclic structures. The acyl chloride can be incorporated into a ring system through multi-step reactions involving cyclization.

One notable application is in the preparation of quinoline (B57606) derivatives. For example, it is listed as a potential starting material in the synthesis of 4-hydroxy-quinoline-3-carboxylic acids, which are important intermediates for antibacterial agents. google.comjustia.com The general synthetic strategy involves the reaction of the benzoyl chloride with a suitable amine and a compound like diethyl malonate, followed by cyclization and hydrolysis steps. google.com

Furthermore, the products of acyl Sonogashira coupling, α,β-alkynyl ketones, are valuable precursors for a wide range of heterocycles, including pyrazoles, isoxazoles, and oxadiazoles, through cyclocondensation reactions with appropriate binucleophiles like hydrazine (B178648) or hydroxylamine. mdpi.com Although specific examples starting from this compound are not extensively detailed in readily available literature, the established reactivity patterns suggest its utility in constructing such polychlorinated heterocyclic systems.

Transformation to Other Highly Chlorinated Aromatic Intermediates

This compound is a versatile chemical intermediate that can be transformed into a variety of other highly chlorinated aromatic compounds. Its reactivity is primarily centered around the acyl chloride functional group, which can undergo several types of reactions, including decarbonylation, acylation, and coupling reactions. These transformations are crucial for the synthesis of various chlorinated aromatic compounds, some of which are of interest in the study of persistent organic pollutants.

One of the fundamental transformations of this compound is its conversion to 1,2,3,4-tetrachlorobenzene (B165215). This reaction proceeds via decarbonylative chlorination. Under thermal stress, such as in the injection port of a gas chromatograph, or through specific catalytic processes, the benzoyl chloride can lose the carbonyl group (-CO-) and gain a chlorine atom, leading to the formation of the corresponding tetrachlorobenzene. While specific studies on the decarbonylative chlorination of this compound are not extensively detailed in readily available literature, the anaerobic biodegradation of 1,2,3,4-tetrachlorobenzene has been studied, showing its transformation into various trichlorobenzenes (1,2,3-TCB), dichlorobenzenes (1,2-DCB, 1,4-DCB, and 1,3-DCB), monochlorobenzene, and finally benzene. lsu.edu

Another significant reaction pathway for this compound is Friedel-Crafts acylation. In this electrophilic aromatic substitution reaction, the acyl chloride reacts with an aromatic compound, such as benzene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). chemguide.co.uklibretexts.org This reaction introduces the tetrachlorobenzoyl group onto the aromatic ring, forming a new, more complex chlorinated aromatic ketone. For instance, the reaction with benzene would yield (2,3,4,5-tetrachlorophenyl)(phenyl)methanone. The general conditions for such reactions involve mixing the acyl chloride with the aromatic substrate and the Lewis acid catalyst, often followed by heating to complete the reaction. chemguide.co.uk The resulting ketone can be a stable final product or can be further modified. For example, the carbonyl group can be reduced to a methylene (B1212753) group via a Clemmensen or Wolff-Kishner reduction, which would result in a highly chlorinated diphenylmethane (B89790) derivative. beilstein-journals.org

The reactivity of the acyl chloride group also extends to reactions with organometallic reagents. While specific examples with this compound are not abundant in the literature, the general reactivity patterns of acyl chlorides suggest potential transformations. For instance, reaction with Grignard reagents (R-MgX) typically leads to the formation of tertiary alcohols after the addition of two equivalents of the Grignard reagent. libretexts.orgchemistrysteps.com The initial reaction would form a ketone, which is highly reactive towards another equivalent of the Grignard reagent. libretexts.org Less reactive organometallic reagents, such as organocuprates (Gilman reagents, R₂CuLi), can often stop the reaction at the ketone stage, providing a pathway to tetrachlorophenyl ketones with various alkyl or aryl substituents. chemistrysteps.com

Furthermore, the thermal decomposition of related chlorinated benzoyl compounds, such as bis(2,4-dichlorobenzoyl) peroxide, has been shown to produce a variety of polychlorinated biphenyls (PCBs) and chlorinated benzenes. researchgate.net This suggests that under certain conditions, this compound could also be a precursor to various PCB congeners and other persistent organic pollutants. nih.govnih.gov For example, the radical species generated from the decomposition could potentially couple to form highly chlorinated biphenyls. The synthesis of specific PCB congeners often involves coupling reactions, such as the Gomberg-Bachmann reaction or the Cadogan reaction, using chlorinated anilines and an aromatic substrate. scispace.com While not directly starting from the benzoyl chloride, these methods highlight the synthetic routes to complex chlorinated aromatic structures that could potentially be accessed from derivatives of this compound.

The following table provides a summary of potential transformations of this compound into other highly chlorinated aromatic intermediates based on general chemical principles and reactions of similar compounds.

| Reaction Type | Reactant(s) | Catalyst/Conditions | Potential Product(s) |

| Decarbonylative Chlorination | - | Thermal stress/Catalyst | 1,2,3,4-Tetrachlorobenzene |

| Friedel-Crafts Acylation | Benzene | AlCl₃, Heat | (2,3,4,5-Tetrachlorophenyl)(phenyl)methanone |

| Reaction with Grignard Reagent | 2 eq. RMgX | - | Tertiary alcohol |

| Reaction with Organocuprate | R₂CuLi | - | Ketone (RC(=O)C₆HCl₄) |

| Potential Thermal Decomposition | - | Heat | Polychlorinated biphenyls, other chlorinated benzenes |

Applications in Advanced Organic Synthesis and Material Science

Role as a Building Block in Complex Molecule Synthesis

As a reactive acyl chloride, 2,3,4,5-tetrachlorobenzoyl chloride serves as a valuable precursor for introducing the 2,3,4,5-tetrachlorobenzoyl moiety into larger, more complex molecular architectures. This functionality is particularly relevant in the development of specialized chemical products, including pharmaceuticals and potentially agrochemicals and polymers.

This compound is identified as a crucial intermediate in the synthesis of certain pharmaceutical compounds. Notably, it is utilized in the production of third-generation fluoroquinolone antibacterials. google.com This class of antibiotics includes widely used drugs such as Levofloxacin, Sparfloxacin, Lomefloxacin, and Fleroxacin. google.com The synthesis pathway involves leveraging the reactivity of the acyl chloride group to build the core structure of these complex antibacterial agents.

It is, however, important to note that in the broader scientific literature and patent landscape, the fluorinated analogue, 2,3,4,5-tetrafluorobenzoyl chloride, is more frequently cited as the key starting material for the synthesis of fluoroquinolones like Levofloxacin. google.comgoogle.comgoogle.comgoogle.com This suggests that while the tetrachloro-variant has a documented role, the tetrafluoro-analogue is also a prominent precursor in many established synthetic routes for these pharmaceuticals. google.comgoogle.comgoogle.comgoogle.com

While substituted benzoyl chlorides, in general, are recognized as valuable building blocks for the creation of plant protection agents, specific applications of this compound in the development of agrochemicals are not extensively documented in publicly available scientific literature. medchemexpress.com Its analogue, 2,3,4,5-tetrafluorobenzoyl chloride, is noted for its utility in synthesizing fluorinated compounds that are valuable in the agrochemical industry due to their potential for enhanced biological activity. medchemexpress.com

There is limited information available in the scientific literature regarding the specific use of this compound in the synthesis of fluorinated polymers. The development of specialty polymers with enhanced thermal and chemical resistance often involves the incorporation of fluorinated compounds. For instance, 2,3,4,5-tetrafluorobenzoyl chloride is used in the creation of such specialty polymers. chemicalbook.com However, similar applications for this compound are not well-documented.

Regioselective Synthesis Applications

The regioselectivity of a chemical reaction—the preference for bond-making or breaking in one direction over all others—is a critical aspect of modern organic synthesis. In the context of substituted benzoyl chlorides, the steric and electronic effects of the substituents on the benzene (B151609) ring can significantly influence the outcome of a reaction.

While there is a wealth of information on the regioselective applications of other isomers, such as 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), there is a notable lack of specific research detailing the regioselective applications of this compound in the available literature. The study of how its unique substitution pattern directs incoming reagents to a specific position is an area that appears to be less explored compared to its more famous counterparts.

Advanced Esterification Protocols

Esterification, the process of forming an ester, is a fundamental transformation in organic chemistry. Advanced protocols have been developed to achieve this transformation under mild conditions and with high yields, particularly for sterically hindered or sensitive substrates. Acyl chlorides are key reagents in many of these protocols.

Currently, there is a lack of specific, detailed research in the public domain on the use of this compound in advanced esterification protocols. The majority of research in this area focuses on other, more established reagents.

A comparison between this compound and its well-known isomer, 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), highlights the significant differences in their documented applications in advanced esterification.

The Yamaguchi reagent is a cornerstone of modern organic synthesis, particularly for the Yamaguchi esterification. This reaction, first reported in 1979, is celebrated for its mild conditions and high yields in the synthesis of esters, including complex macro-lactones. nih.gov The mechanism involves the formation of a mixed anhydride (B1165640) between a carboxylic acid and the Yamaguchi reagent, which is then activated by a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), for subsequent reaction with an alcohol. google.comnih.gov The steric hindrance provided by the two chlorine atoms in the ortho positions of the Yamaguchi reagent is crucial for its reactivity and selectivity. google.com

In contrast, there is a significant lack of available research and documented applications for This compound in similar advanced esterification protocols. While it is a reactive acyl chloride, its efficacy, selectivity, and substrate scope in reactions analogous to the Yamaguchi esterification have not been extensively studied or reported. This disparity in the volume of research suggests that the specific substitution pattern of the Yamaguchi reagent imparts unique properties that have made it a preferred choice for these challenging transformations.

Below is a comparative table summarizing the key features of these two reagents based on available data.

| Feature | This compound | 2,4,6-Trichlorobenzoyl Chloride (Yamaguchi Reagent) |

| Primary Application in Esterification | Not well-documented in publicly available literature. | Widely used in Yamaguchi esterification for the synthesis of esters and macrolactones. nih.gov |

| Key Mechanistic Role | Assumed to be a standard acylating agent. | Forms a sterically hindered mixed anhydride, crucial for the regioselectivity of the Yamaguchi protocol. google.comgoogle.com |

| Notable Features | Used as an intermediate for some pharmaceuticals. google.com | High yields under mild conditions, effective for sterically hindered substrates. google.com |

| Volume of Research | Limited | Extensive |

Mechanistic Studies of Esterification Reactions with Hindered Acyl Chlorides

A review of scientific literature and chemical databases does not yield specific mechanistic studies focused on the esterification reactions involving this compound. Research in the area of sterically hindered acyl chlorides for esterification predominantly centers on other isomers, such as 2,4,6-trichlorobenzoyl chloride.

Racemization Suppression in Chiral Ester and Peptide Synthesis

There is no available research data or scholarly publication that documents the use of this compound as a reagent for suppressing racemization in chiral ester or peptide synthesis. The field of peptide synthesis relies on a variety of other established coupling reagents and additives to prevent the loss of stereochemical integrity.

Applications in Natural Product Synthesis

Macrolactonizations

Specific applications of this compound in macrolactonization reactions are not reported in the reviewed scientific literature. Methodologies for large-ring lactonization, a critical step in the synthesis of many complex natural products, typically employ other reagents, most notably 2,4,6-trichlorobenzoyl chloride through the Yamaguchi esterification protocol.

Synthesis of Bioactive Molecules

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of potent bioactive molecules, particularly fluoroquinolone antibiotics. google.com Patents have detailed its use in the preparation of these important pharmaceuticals. It serves as a crucial building block, reacting with other chemical moieties to construct the complex quinolone core structure. For example, it is used in processes to create nitriles of halogenated quinolonecarboxylic acids, which are precursors to the final active pharmaceutical ingredients. justia.com

The compound's utility in this domain underscores the importance of polychlorinated benzoyl chlorides in medicinal chemistry for the synthesis of high-value therapeutic agents.

Table 1: Bioactive Molecules Synthesized Using this compound as an Intermediate

| Bioactive Molecule | Class | Application |

| Ofloxacin | Fluoroquinolone Antibiotic | Treatment of bacterial infections |

| Sparfloxacin | Fluoroquinolone Antibiotic | Treatment of bacterial infections |

| Lomefloxacin | Fluoroquinolone Antibiotic | Treatment of bacterial infections |

| Fleroxacin | Fluoroquinolone Antibiotic | Treatment of bacterial infections |

Exploration in Materials Science beyond Polymers

Currently, there are no specific, detailed applications of this compound in materials science for creating novel materials with functions beyond its established role as a chemical intermediate. While chemical suppliers list it among products for materials science, its direct incorporation into advanced materials or its use to impart specific properties has not been documented in the reviewed literature. cymitquimica.com Its value remains primarily in the domain of organic synthesis as a precursor to other complex molecules. sarex.comsarex.com

Spectroscopic Analysis and Characterization Methodologies

The elucidation of the structure of 2,3,4,5-Tetrachlorobenzoyl chloride relies on a combination of spectroscopic techniques. Vibrational spectroscopy, including Infrared (IR) and Raman, is used to identify functional groups and analyze the molecule's vibrational modes. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the electronic environment of the hydrogen and carbon atoms.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. For this compound, the IR spectrum is characterized by several key absorption bands that confirm its structure.

The most prominent feature is the intense absorption band corresponding to the carbonyl (C=O) stretching vibration of the acyl chloride group. This band is typically observed in the region of 1750-1820 cm⁻¹. msu.edu The high frequency is due to the strong electron-withdrawing effect of the chlorine atom attached to the carbonyl carbon. In benzoyl chloride itself, this stretch appears around 1773 cm⁻¹, often accompanied by a Fermi resonance overtone near 1728 cm⁻¹. researchgate.netchemicalforums.com

Other significant vibrations include:

Aromatic C-H Stretch: A weak to medium band is expected above 3000 cm⁻¹ for the stretching of the single C-H bond on the aromatic ring. inflibnet.ac.in

Aromatic C=C Stretch: The benzene (B151609) ring itself exhibits characteristic in-ring carbon-carbon stretching vibrations, typically appearing in the 1400-1600 cm⁻¹ region. jetir.org

C-Cl Stretch: The spectrum will show strong absorptions corresponding to the stretching of the carbon-chlorine bonds. The C-Cl stretch of the acyl chloride group is found in the 870-900 cm⁻¹ range. chemicalforums.com The multiple C-Cl bonds on the aromatic ring give rise to complex absorptions in the lower frequency "fingerprint" region, generally between 600-800 cm⁻¹. jetir.org

An IR spectrum for this compound has been documented, confirming these characteristic features. chemicalbook.com

Table 1: Predicted Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | ~3050 - 3100 | Weak-Medium |

| Carbonyl (C=O) Stretch | ~1775 - 1785 | Strong |

| Aromatic C=C Ring Stretch | ~1400 - 1550 | Medium-Strong (multiple bands) |

| Acyl Chloride (C-Cl) Stretch | ~870 - 900 | Strong |

| Aromatic C-Cl Stretch | ~600 - 800 | Strong (multiple bands) |

Raman Spectroscopy for Structural Elucidation

Raman spectroscopy is complementary to IR spectroscopy and provides valuable information about a molecule's structure, particularly for non-polar and symmetric bonds. While a specific Raman spectrum for this compound is not widely published, its features can be predicted based on analyses of related compounds like hexachlorobenzene (B1673134) (HCB) and benzoyl chloride. mdpi.comcapes.gov.br

Raman spectroscopy of polychlorinated benzenes shows that vibrations involving only carbon atoms of the ring appear between 500-2000 cm⁻¹, while those involving the chlorine substituents are found at lower frequencies, typically 100-400 cm⁻¹. mdpi.comresearchgate.net For HCB, characteristic peaks include the CCC stretching vibration mode at 1523 cm⁻¹ and C-Cl stretching modes between 300-400 cm⁻¹. mdpi.comresearchgate.net

For this compound, the following Raman signals would be anticipated:

Ring Vibrations: A strong "ring breathing" vibration, characteristic of the benzene ring, would be expected. In HCB, this is observed at 1229 cm⁻¹. mdpi.com

C-Cl Vibrations: The multiple C-Cl bonds on the aromatic ring would produce strong Raman signals in the 200-400 cm⁻¹ region. mdpi.com

Carbonyl Group: The C=O stretch, while strong in the IR, is typically weaker in the Raman spectrum.

The symmetry of the molecule is lower than that of HCB, which would result in more complex spectra but would allow for a detailed structural assignment. The technique is particularly useful for observing the low-frequency deformation and stretching modes of the heavily substituted chlorocarbon framework. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the local magnetic fields around atomic nuclei, providing detailed information about the molecular structure and the connectivity of atoms.

¹H NMR for Proton Environments

The proton (¹H) NMR spectrum of this compound is predicted to be very simple. The molecule contains only a single hydrogen atom, which is attached to the aromatic ring at the C-6 position.

This lone proton is expected to produce a single signal, a singlet, as there are no adjacent protons to cause spin-spin splitting. The chemical shift of this proton would be found in the aromatic region, typically between 6.5 and 8.0 ppm. inflibnet.ac.inlibretexts.org The presence of five strongly electron-withdrawing chlorine substituents and the acyl chloride group on the benzene ring would significantly deshield this proton, shifting its resonance downfield (to a higher ppm value) within the aromatic range. inflibnet.ac.inyoutube.com For comparison, the two protons on the similarly substituted 1,2,4,5-tetrachlorobenzene (B31791) ring resonate at 7.47 ppm. chemicalbook.com

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| Aromatic H-6 | > 7.5 | Singlet (s) | 1H |

¹³C NMR for Carbon Framework Analysis

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, seven distinct signals are expected, one for each unique carbon atom.

The chemical shifts can be predicted based on known ranges for similar functional groups:

Carbonyl Carbon (C=O): The carbon of the acyl chloride group is highly deshielded and is expected to resonate significantly downfield, in the range of 165-185 ppm. libretexts.org

Aromatic Carbons: The six carbons of the benzene ring typically appear between 125-150 ppm. libretexts.org

C-1 (ipso-carbon): The carbon to which the -COCl group is attached will be deshielded.

C-2, C-3, C-4, C-5: These four carbons are directly bonded to electronegative chlorine atoms, which will deshield them and shift their signals downfield within the aromatic region.

C-6: The carbon bonded to the single hydrogen atom will be the most shielded of the ring carbons, appearing at the most upfield position in the aromatic region of the spectrum.

Data from related compounds like benzoyl chloride chemicalbook.com and various dichlorobenzoyl chlorides chemicalbook.comspectrabase.com support these predicted ranges.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Acyl Chloride) | 165 - 185 |

| C-Cl (Aromatic) | 130 - 150 |

| C-COCl (Aromatic) | 130 - 145 |

| C-H (Aromatic) | 125 - 135 |

Multinuclear NMR for Halogenated Systems

Multinuclear NMR allows for the study of nuclei other than ¹H and ¹³C. For this compound, the chlorine atoms could theoretically be studied by NMR. Chlorine has two NMR-active isotopes, ³⁵Cl and ³⁷Cl, both with a nuclear spin of I = 3/2. huji.ac.il

However, nuclei with a spin greater than 1/2 possess an electric quadrupole moment. This quadrupole moment interacts strongly with the local electric field gradient at the nucleus. nih.gov For chlorine atoms covalently bonded in an organic molecule, this interaction is very large, leading to extremely fast nuclear relaxation. nih.gov This rapid relaxation results in excessively broad NMR signals, often spanning tens of kilohertz. huji.ac.il Consequently, resolving signals for chemically distinct chlorine atoms in a molecule like this compound using standard solution NMR techniques is generally not feasible. nih.gov While specialized solid-state NMR techniques can be used to study such quadrupolar nuclei, they are not routine for structural characterization. nih.govpascal-man.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in elucidating the structure and elemental composition of compounds. For a halogenated molecule like this compound, MS techniques provide not only the molecular weight but also characteristic isotopic patterns that aid in its identification.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental formula of a compound by measuring its mass with very high accuracy. This technique distinguishes between compounds that have the same nominal mass but different chemical formulas.

For this compound (C₇HCl₅O), HRMS provides the exact mass, which can be compared against a theoretical value calculated from the masses of its most abundant isotopes. The monoisotopic mass is calculated using the mass of the most abundant isotope of each element (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl, etc.). Due to the presence of five chlorine atoms, each with two major isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum of this compound exhibits a distinctive isotopic cluster for the molecular ion and any chlorine-containing fragments. chemguide.co.uk The most intense peak in this cluster corresponds to the ion containing only the ³⁵Cl isotope.

The exact mass, as computed by PubChem, is a key identifier for this compound. nih.gov

Table 1: HRMS Data for this compound (C₇HCl₅O)

| Property | Value | Source |

| Molecular Formula | C₇HCl₅O | nih.gov |

| Average Molecular Weight | 278.3 g/mol | nih.gov |

| Exact Mass | 277.844053 Da | nih.gov |

| Monoisotopic Mass | 275.847003 Da | nih.gov |

The high resolving power of HRMS allows for the confident identification of this compound in complex mixtures, distinguishing it from other compounds with similar nominal masses. The characteristic pattern of M+, M+2, M+4, M+6, M+8, and M+10 peaks, resulting from the various combinations of ³⁵Cl and ³⁷Cl isotopes, serves as a definitive confirmation of the number of chlorine atoms in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds. epa.gov Acyl chlorides like this compound are highly reactive and may require derivatization to improve their stability or chromatographic properties, or they can be used as derivatizing agents themselves. weber.hu

Derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are more suitable for a given analytical method. sigmaaldrich.com For GC-MS analysis, this often involves converting polar functional groups into less polar, more volatile derivatives. gcms.cz

While specific derivatization studies of this compound are not extensively documented, its chemical nature as an acyl chloride makes it a potent derivatizing agent for other classes of compounds. Acyl chlorides react readily with nucleophiles such as alcohols, phenols, amines, and thiols to form stable esters, amides, and thioesters. medchemexpress.com This reaction is often used in analytical chemistry to make less volatile compounds amenable to GC-MS analysis. For example, benzoyl chloride is widely used to derivatize a variety of neurochemicals, including amino acids and catecholamines, for targeted metabolomics analysis by liquid chromatography-mass spectrometry (LC-MS), a principle that also applies to GC-MS. nih.gov

In a hypothetical derivatization study using this compound, the reagent would be reacted with target analytes (e.g., amphetamines, steroids) to form their corresponding tetrachlorobenzoyl derivatives. These derivatives would exhibit good thermal stability and produce characteristic fragmentation patterns in the mass spectrometer, often with a strong signal for the tetrachlorobenzoyl moiety, facilitating sensitive and selective detection. weber.huresearchgate.net

The fragmentation pattern in GC-MS provides a "chemical fingerprint" for the molecule. For this compound, expected fragmentation would involve the loss of the chlorine from the acyl chloride group, or cleavage of the C-C bond between the carbonyl group and the aromatic ring. libretexts.org

Table 2: Potential Mass Fragments in GC-MS of this compound

| Fragment Structure | Description | Expected m/z (for ³⁵Cl isotopes) |

| [C₇HCl₄O]⁺ | Loss of the acyl chlorine radical | 241 |

| [C₆HCl₄]⁺ | Loss of the COCl group | 212 |

| [C₇HCl₅O]⁺ | Molecular Ion (M⁺) | 276 |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the structure of crystalline materials. By bombarding a sample with X-rays and measuring the diffraction pattern, one can determine the arrangement of atoms within the crystal lattice. For molecular compounds, single-crystal X-ray diffraction can provide the precise three-dimensional structure, including bond lengths, bond angles, and conformation. X-ray Powder Diffraction (XRPD) is used to identify the crystalline phase of a material and can be used to distinguish between different polymorphs (different crystal structures of the same compound). units.it

Despite the utility of this technique, a search of publicly available scientific literature and crystallographic databases did not yield specific X-ray diffraction data for this compound. Therefore, its detailed solid-state structure, including unit cell parameters, space group, and precise atomic coordinates, remains uncharacterized in the public domain.

If such a study were to be conducted on a suitable single crystal, the resulting data would provide definitive proof of the molecular structure and reveal details about its packing in the solid state. This information is crucial for understanding the physical properties of the material and for computational modeling. For powdered samples, XRPD would serve as a valuable fingerprint for phase identification and purity assessment. units.it

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,3,4,5-tetrachlorobenzoyl chloride, these calculations can elucidate its electronic structure, stability, and propensity to react.

Density Functional Theory (DFT) Studies for Optimized Geometries and Molecular Orbitals (e.g., HOMO/LUMO Analysis)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is instrumental in determining the optimized geometry and analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The optimized geometry of this compound would be predicted by finding the minimum energy conformation. The presence of four chlorine atoms on the benzene (B151609) ring and the acyl chloride group introduces significant steric and electronic effects. The planarity of the benzoyl group might be distorted due to the steric hindrance from the ortho-chlorine atom. researchgate.net

The HOMO and LUMO are crucial for predicting chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a key parameter that helps to characterize the chemical reactivity and kinetic stability of the molecule. irjweb.comnih.gov A smaller HOMO-LUMO gap suggests a more reactive molecule. For this compound, the electron-withdrawing nature of the five chlorine atoms is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzoyl chloride. The HOMO-LUMO gap would likely be influenced by the substitution pattern, affecting the molecule's reactivity towards nucleophiles. nih.gov

Table 1: Illustrative DFT Calculated Properties for this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the ionization potential. |

| LUMO Energy | -2.0 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the electron affinity. |

| HOMO-LUMO Gap | 5.5 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | ~3.0 D | Reflects the overall polarity of the molecule, influencing intermolecular interactions. |

Note: The values in this table are illustrative and based on typical DFT calculations for similar chlorinated aromatic compounds. Actual values would require specific calculations for this compound.

Prediction of Spectroscopic Parameters

DFT calculations can also be used to predict various spectroscopic parameters, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies, one can generate a theoretical IR spectrum that can be compared with experimental data to confirm the molecular structure. rsc.org Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental values to aid in the structural elucidation of the molecule and its derivatives. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide detailed information about the conformational landscape and intermolecular interactions of this compound in different environments, such as in solution or in the solid state. Due to the potential for rotation around the C-C bond connecting the phenyl ring and the carbonyl group, the molecule may exist in different conformations. MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. researchgate.net

These simulations would also be valuable for understanding how the molecule interacts with other molecules, such as solvents or reactants. The strong dipole moment and the presence of multiple chlorine atoms would lead to significant electrostatic and van der Waals interactions, which can be modeled using MD.

In Silico Modeling of Reaction Pathways and Transition States

In silico modeling is a powerful tool for investigating reaction mechanisms. For this compound, which is a reactive acyl chloride, modeling its reactions with various nucleophiles can provide valuable insights. The typical reaction mechanism for acyl chlorides is nucleophilic acyl substitution, which proceeds through a tetrahedral intermediate. libretexts.orglibretexts.org

Table 2: Illustrative Calculated Activation Energies for the Reaction of this compound with a Generic Nucleophile (NuH)

| Reaction Step | Predicted Activation Energy (kcal/mol) | Description |

| Nucleophilic Attack | 10-15 | Formation of the tetrahedral intermediate. |

| Chloride Elimination | 5-10 | Collapse of the intermediate to form the final product. |

Note: These are hypothetical values to illustrate the type of data that can be obtained from in silico modeling.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or other properties. nih.govresearchgate.net For derivatives of this compound, QSAR studies could be employed to predict their reactivity, toxicity, or other relevant properties. ijpsr.com

To build a QSAR model, a set of derivatives would be synthesized, and their properties measured. Then, various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated for each derivative. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to develop a mathematical equation that correlates the descriptors with the observed activity. mdpi.com Such models can be valuable for designing new derivatives with desired properties while minimizing the need for extensive experimental testing. researchgate.net

Environmental Fate and Transport of Chlorinated Benzoyl Chlorides

Degradation Pathways in Environmental Media (e.g., hydrolysis, photolysis, biodegradation)

Chlorinated benzoyl chlorides are subject to several degradation processes in the environment that transform their chemical structure. The primary pathways include hydrolysis, photolysis, and biodegradation.

Hydrolysis: The acyl chloride functional group is highly reactive towards water. Benzoyl chlorides readily undergo hydrolysis to form the corresponding benzoic acid and hydrochloric acid. For instance, benzotrichloride, a related compound, rapidly hydrolyzes in the presence of moisture. nih.gov This reaction is typically rapid, especially under neutral or alkaline conditions, suggesting that in aqueous environments, chlorinated benzoyl chlorides would be quickly transformed into their more stable chlorinated benzoic acid counterparts. ucm.es

Photolysis: Photodegradation, or the breakdown of compounds by light, is another significant environmental fate process for aromatic chlorinated compounds. nih.gov Studies on other chlorinated persistent organic pollutants (Cl-POPs) have shown that photodegradation rates can be influenced by the number of chlorine atoms on the aromatic ring. nih.gov The process often involves reactions with photochemically produced reactive oxygen species, such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2-). nih.gov The high photoreactivity of carbon-halogen bonds suggests that photolytic processes in surface water and on soil surfaces could contribute to the transformation of tetrachlorobenzoyl chloride. nih.gov

Biodegradation: The microbial breakdown of chlorinated aromatic compounds is a key process for their removal from the environment. researchgate.net Bacteria have evolved two main strategies for degrading these compounds: initial removal of chlorine substituents from the aromatic ring or cleavage of the ring before dechlorination. capes.gov.br

Aerobic Degradation: In the presence of oxygen, bacteria can hydroxylate the aromatic ring, a step that can lead to the removal of chlorine atoms and subsequent ring cleavage.

Anaerobic Degradation: Under anaerobic conditions, a process called reductive dechlorination can occur, where chlorine atoms are replaced by hydrogen atoms. capes.gov.br This is a significant pathway in environments like sediments and water-logged soils.

While specific studies on the biodegradation of 2,3,4,5-tetrachlorobenzoyl chloride are limited, the general principles of chloroaromatic degradation suggest it could be susceptible to microbial attack, likely after hydrolysis to the corresponding tetrachlorobenzoic acid. researchgate.netcapes.gov.br

Table 1: Summary of Potential Degradation Pathways for Chlorinated Benzoyl Chlorides

| Degradation Pathway | Description | Influencing Factors | Likely Products |

|---|---|---|---|

| Hydrolysis | Rapid reaction of the acyl chloride group with water. | Water availability, pH (faster at neutral/alkaline pH). ucm.es | Tetrachlorobenzoic acid, Hydrochloric acid. |

| Photolysis | Breakdown by sunlight, particularly UV radiation. | Sunlight intensity, presence of photosensitizers and reactive oxygen species (•OH, •O2-). nih.gov | Lower chlorinated benzoyl chlorides/benzoic acids, ring cleavage products. |

| Biodegradation | Microbial breakdown, occurring under both aerobic and anaerobic conditions. | Presence of adapted microbial consortia, oxygen levels, nutrient availability. researchgate.netcapes.gov.br | Chlorinated catechols, simpler organic acids, CO2 (complete mineralization). |

Mobility and Partitioning in Soil, Water, and Air

The movement and distribution of this compound in the environment are controlled by its physicochemical properties and the characteristics of the environmental media. researchgate.net Key processes include partitioning between soil, water, and air.

The distribution of an organic chemical is largely determined by its partitioning coefficients, such as the soil organic carbon-water (B12546825) partition coefficient (Koc) and the air-water partition coefficient (Henry's Law constant, K_AW). researchgate.net

Soil and Sediment: Due to the presence of four chlorine atoms, this compound is expected to be a hydrophobic (lipophilic) compound. Hydrophobic chemicals tend to adsorb strongly to organic matter in soil and sediment. This is quantified by a high Koc value. nih.gov Strong adsorption reduces the chemical's mobility in soil, limiting its potential to leach into groundwater. researchgate.net Instead, its movement would be primarily associated with the erosion and transport of soil particles. researchgate.net

Water: The water solubility of highly chlorinated compounds is generally low. nih.gov While hydrolysis would convert the benzoyl chloride to the more water-soluble benzoic acid, the tetrachlorinated nature of the ring would still limit its solubility. Its fate in aquatic systems is thus closely tied to its tendency to partition from the water column to suspended sediment and bottom sediment.

Air: The potential for a chemical to move into the atmosphere is governed by its volatility (vapor pressure) and its Henry's Law constant. While specific data for this compound are not readily available, related chlorinated compounds can exhibit some volatility. Atmospheric transport could occur, followed by deposition to soil and water.

Table 2: Key Partitioning Coefficients and Their Environmental Significance

| Coefficient | Description | Implication for Tetrachlorobenzoyl Chloride |

|---|---|---|

| Soil Organic Carbon-Water Partition Coefficient (Koc) | Ratio of the chemical's concentration in soil organic carbon to its concentration in water at equilibrium. researchgate.net | Expected to be high, indicating strong binding to soil/sediment, low leaching potential, and mobility via soil erosion. nih.govresearchgate.net |

| Octanol-Water Partition Coefficient (Kow) | Ratio of a chemical's concentration in octanol (B41247) to its concentration in water; an indicator of lipophilicity and bioaccumulation potential. | Expected to be high, suggesting a tendency to partition into fatty tissues of organisms. |

| Henry's Law Constant (K_AW) | Ratio of a chemical's partial pressure in air to its concentration in water; indicates the tendency to partition between air and water. researchgate.net | Determines the potential for volatilization from water surfaces. |

Bioaccumulation Potential and Trophic Transfer

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, resulting in a concentration in the organism that is greater than in the surrounding medium. This is a significant concern for persistent, lipophilic compounds.

The potential for this compound to bioaccumulate is high due to its expected lipophilicity, a characteristic common to polychlorinated aromatic compounds. Lipophilic substances tend to accumulate in the fatty tissues of organisms. The degree of bioaccumulation is often estimated using the bioconcentration factor (BCF) or bioaccumulation factor (BAF). A chemical is generally considered bioaccumulative if its BCF or BAF is greater than 5000. mdpi.com